molecular formula C12H17NO2 B13485203 methyl (3S)-3-amino-3-(2,4-dimethylphenyl)propanoate

methyl (3S)-3-amino-3-(2,4-dimethylphenyl)propanoate

Cat. No.: B13485203
M. Wt: 207.27 g/mol
InChI Key: DVOQYEQMVYMSJH-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3S)-3-amino-3-(2,4-dimethylphenyl)propanoate is a chiral β-amino acid ester characterized by a stereospecific (3S)-configuration. The compound features a 2,4-dimethylphenyl substituent attached to the β-carbon of the propanoate backbone (Fig. 1). Its hydrochloride salt form, (S)-methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride, has a molecular formula of C₁₂H₁₈ClNO₂, a molecular weight of 243.73 g/mol, and CAS number 1391571-15-5 .

This compound is likely synthesized via enantioselective methods, such as catalytic hydrogenation of α,β-unsaturated esters or enzymatic resolution, given the prevalence of similar β-amino acid derivatives in pharmaceutical and agrochemical research .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(2,4-dimethylphenyl)propanoate

InChI

InChI=1S/C12H17NO2/c1-8-4-5-10(9(2)6-8)11(13)7-12(14)15-3/h4-6,11H,7,13H2,1-3H3/t11-/m0/s1

InChI Key

DVOQYEQMVYMSJH-NSHDSACASA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@H](CC(=O)OC)N)C

Canonical SMILES

CC1=CC(=C(C=C1)C(CC(=O)OC)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (s)-3-amino-3-(2,4-dimethylphenyl)propanoate typically involves the reaction of 2,4-dimethylbenzaldehyde with a suitable amine and esterification agents. One common method is the reductive amination of 2,4-dimethylbenzaldehyde followed by esterification with methanol. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step, and acidic conditions for the esterification step.

Industrial Production Methods

In industrial settings, the production of Methyl (s)-3-amino-3-(2,4-dimethylphenyl)propanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure hydrogenation and automated esterification processes can enhance the efficiency and scalability of the production.

Chemical Reactions Analysis

Types of Reactions

Methyl (s)-3-amino-3-(2,4-dimethylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Methyl (s)-3-amino-3-(2,4-dimethylphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and as a precursor for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (s)-3-amino-3-(2,4-dimethylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s key structural feature is the 2,4-dimethylphenyl group, which influences steric bulk, lipophilicity, and electronic properties. Below is a comparative analysis with analogs featuring varied aryl/heteroaryl substituents:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Methyl (3S)-3-amino-3-(2,4-dimethylphenyl)propanoate 2,4-Dimethylphenyl C₁₂H₁₇NO₂ 219.27 (free base) High lipophilicity; agrochemical lead?
Ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride 2,4-Difluorophenyl C₁₁H₁₄ClF₂NO₂ 265.69 Enhanced metabolic stability
Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate 2-Hydroxypyridin-4-yl C₉H₁₂N₂O₃ 196.21 Hydrogen-bonding capacity
Methyl (3S)-3-amino-3-[4-(4-trifluoromethylphenyl)phenyl]propanoate 4-(CF₃)phenylphenyl C₁₇H₁₆F₃NO₂ 323.31 Electron-withdrawing; pesticidal?
Methyl (3S)-3-amino-3-(naphthalen-2-yl)propanoate hydrochloride Naphthalen-2-yl C₁₄H₁₆ClNO₂ 265.74 Extended π-system; bioactivity?
Key Observations:

Lipophilicity and Bioavailability :

  • The 2,4-dimethylphenyl group increases lipophilicity (logP ~3.5 estimated) compared to polar substituents like 2-hydroxypyridinyl (logP ~1.2). This enhances membrane permeability but may reduce aqueous solubility .
  • Fluorinated analogs (e.g., 2,4-difluorophenyl) balance lipophilicity with metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .

The 2-hydroxypyridinyl group () introduces hydrogen-bonding capacity, which could enhance target engagement in biological systems.

Steric Considerations :

  • Bulkier substituents (e.g., naphthalen-2-yl in ) may hinder rotation around the C3-C(aryl) bond, affecting conformational flexibility and binding pocket accessibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.